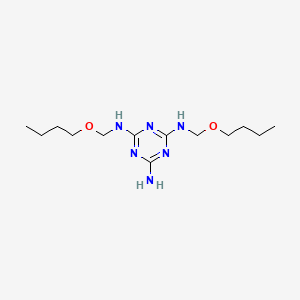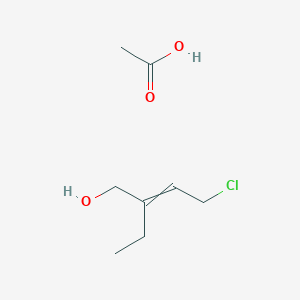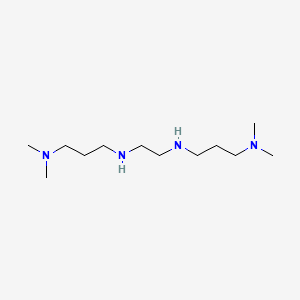
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) is a chemical compound known for its unique structure and properties It is a bis-amine compound, meaning it contains two amine groups connected by an ethane-1,2-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) typically involves the reaction of ethylenediamine with 2-butyloxirane in ethanol. The reaction is carried out at room temperature with continuous stirring for about 15 minutes . Another method involves the reaction of 1-ethylimidazole with 1,2-dibromoethane in methylbenzene, followed by heating the mixture to 110°C for 8 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Applications De Recherche Scientifique
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) has several scientific research applications:
Mécanisme D'action
The mechanism by which N1,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) exerts its effects involves its interaction with specific molecular targets. For example, as a clay-swelling inhibitor, it adsorbs onto the surface of montmorillonite, reducing the dihedral angle and stabilizing the clay structure . In biological systems, it inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: A high-affinity copper chelator with similar inhibitory effects on mitochondrial cytochrome c oxidase.
1,2-Ethanediamine, N,N’-dimethyl-: Another bis-amine compound with similar structural features.
Uniqueness
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) is unique due to its specific ethane-1,2-diyl bridge and the presence of dimethyl groups on the amine functionalities. This structural uniqueness contributes to its specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
65675-36-7 |
|---|---|
Formule moléculaire |
C12H30N4 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
N-[2-[3-(dimethylamino)propylamino]ethyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H30N4/c1-15(2)11-5-7-13-9-10-14-8-6-12-16(3)4/h13-14H,5-12H2,1-4H3 |
Clé InChI |
IJLKSDGNPGVQLN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNCCNCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


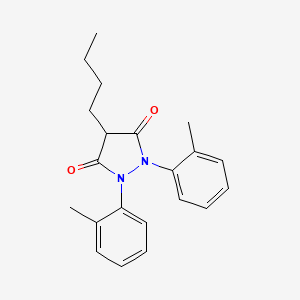
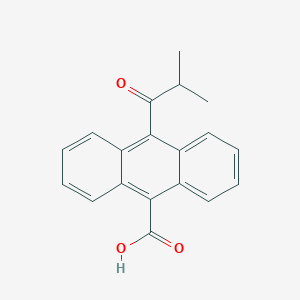
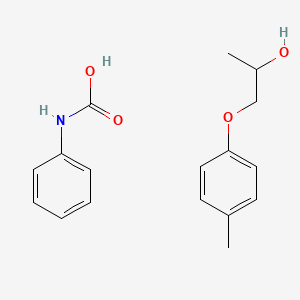

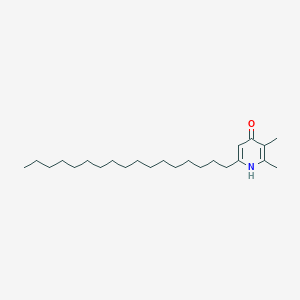
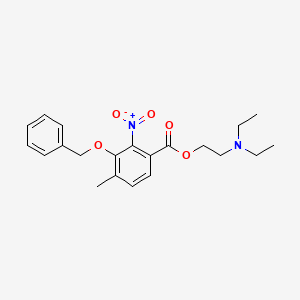
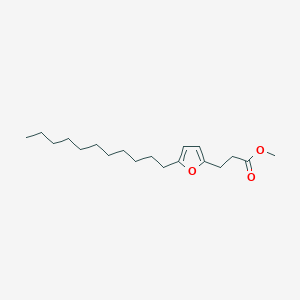
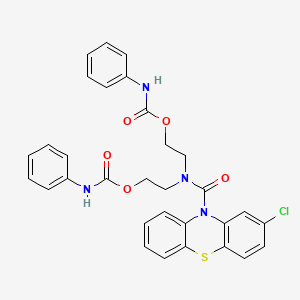
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
